Comprehensive NMR Characterization of 4-Bromo-2-(((4-methoxybenzyl)oxy)methyl)-1-methylbenzene
Comprehensive NMR Characterization of 4-Bromo-2-(((4-methoxybenzyl)oxy)methyl)-1-methylbenzene
Executive Summary & Pharmacological Context
4-Bromo-2-(((4-methoxybenzyl)oxy)methyl)-1-methylbenzene is a highly functionalized toluene derivative that serves as a critical synthetic intermediate in modern medicinal chemistry. Specifically, it is utilized as a foundational building block in the synthesis of bisaryl Nrf2 (Nuclear factor erythroid 2-related factor 2) activators [1].
The Nrf2 pathway is the primary cellular defense mechanism against oxidative stress. Modulators of this pathway are actively investigated for the treatment of Chronic Obstructive Pulmonary Disease (COPD), Non-Alcoholic Steatohepatitis (NASH), and Chronic Kidney Disease (CKD) [2]. In the synthesis of these therapeutics, the 4-methoxybenzyl (PMB) ether acts as a robust, orthogonally cleavable protecting group for the benzylic alcohol, while the aryl bromide at position 4 provides a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).
Figure 1: Pharmacological workflow mapping the intermediate to Nrf2 pathway activation.
Structural Deconstruction & Spin Systems
To accurately assign the Nuclear Magnetic Resonance (NMR) spectra, the molecule must be deconstructed into three distinct spin systems [3]:
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The Central Toluene Core (Ring A): A 1,2,4-trisubstituted benzene ring featuring a methyl group (C1), a benzylic ether linkage (C2), and a bromine atom (C4). This creates an isolated proton at H-3 and two coupled protons at H-5 and H-6.
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The PMB Ether Linkage (Ring B): A 1,4-disubstituted benzene ring that yields a classic, highly symmetrical AA'BB' spin system (often simplified as two doublets).
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The Aliphatic Appendages: The isolated singlet resonances of the aryl-methyl, the methoxy group, and the two benzylic methylene groups.
1 H NMR Chemical Shifts & Multiplet Analysis
The 1 H NMR spectrum provides a clear map of the molecule's connectivity. The strong electron-donating nature of the methoxy group on the PMB ring significantly shields its ortho protons, pushing them upfield. Conversely, the electronegative oxygen atoms strongly deshield the adjacent benzylic methylene protons.
Table 1: 1 H NMR Assignments (400 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment & Causality |
| Ar-CH 3 | 2.28 | Singlet (s) | - | 3H | Methyl group on Ring A; typical benzylic shift. |
| O-CH 3 | 3.81 | Singlet (s) | - | 3H | Methoxy group of the PMB moiety; deshielded by oxygen. |
| O-CH 2 -Ar | 4.47 | Singlet (s) | - | 2H | Benzylic CH 2 of PMB group; deshielded by ether oxygen. |
| Ar-CH 2 -O | 4.51 | Singlet (s) | - | 2H | Benzylic CH 2 on Ring A; slightly more deshielded due to proximity to the brominated ring. |
| PMB H-3', H-5' | 6.88 | Doublet (d) | 8.6 | 2H | Ring B protons ortho to the strong EDG (-OCH 3 ); highly shielded. |
| Ring A H-6 | 7.05 | Doublet (d) | 8.0 | 1H | Ortho to the methyl group; ortho-coupled to H-5. |
| PMB H-2', H-6' | 7.27 | Doublet (d) | 8.6 | 2H | Ring B protons meta to the methoxy group. |
| Ring A H-5 | 7.30 | Doublet of doublets (dd) | 8.0, 2.0 | 1H | Ortho to Br, meta to CH 2 ; exhibits both ortho (H-6) and meta (H-3) coupling. |
| Ring A H-3 | 7.45 | Doublet (d) | 2.0 | 1H | Isolated between Br and CH 2 groups; exhibits only fine meta-coupling to H-5. |
13 C{ 1 H} NMR Chemical Shifts & Carbon Environments
The 13 C NMR spectrum confirms the carbon skeleton. The most diagnostic signals are the highly deshielded oxygen-bound carbons and the characteristically shielded C-Br quaternary carbon due to the "heavy atom effect" of bromine [4].
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Carbon Type | Assignment & Causality |
| Ar-CH 3 | 18.5 | Primary (CH 3 ) | Ring A methyl carbon. |
| O-CH 3 | 55.3 | Primary (CH 3 ) | PMB methoxy carbon; deshielded by direct O-attachment. |
| Ar-CH 2 -O | 69.5 | Secondary (CH 2 ) | Ring A benzylic ether carbon. |
| O-CH 2 -Ar | 72.0 | Secondary (CH 2 ) | PMB benzylic ether carbon. |
| PMB C-3', C-5' | 113.8 | Tertiary (CH) | Shielded by resonance from the para-methoxy group. |
| Ring A C-4 | 119.5 | Quaternary (C) | C-Br carbon; shielded by the heavy atom effect of Bromine. |
| PMB C-2', C-6' | 129.5 | Tertiary (CH) | Aromatic carbons meta to the methoxy group. |
| PMB C-1' | 130.0 | Quaternary (C) | Ipso-carbon attached to the benzylic CH 2 . |
| Ring A C-5 | 130.5 | Tertiary (CH) | Aromatic CH. |
| Ring A C-6 | 131.5 | Tertiary (CH) | Aromatic CH. |
| Ring A C-3 | 131.8 | Tertiary (CH) | Aromatic CH located between two substituents. |
| Ring A C-1 | 135.0 | Quaternary (C) | Ipso-carbon attached to the methyl group. |
| Ring A C-2 | 138.0 | Quaternary (C) | Ipso-carbon attached to the benzylic ether group. |
| PMB C-4' | 159.2 | Quaternary (C) | Highly deshielded ipso-carbon attached directly to the methoxy oxygen. |
Standardized Experimental Protocol for NMR Acquisition
To ensure reproducibility and high-fidelity spectral data, the following self-validating workflow must be strictly adhered to. This protocol is optimized to capture both standard proton signals and the notoriously slow-relaxing quaternary carbons (e.g., C-Br, C-OMe).
Step-by-Step Methodology
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Sample Preparation:
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Weigh 15–20 mg of the purified compound.
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Dissolve completely in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
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Transfer the homogeneous solution to a high-quality 5 mm NMR tube. Ensure the solvent column height is at least 4 cm to prevent magnetic field distortion and shimming artifacts.
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Instrument Calibration:
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Insert the sample into a 400 MHz (or higher) NMR spectrometer.
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Lock the spectrometer frequency to the deuterium resonance of the CDCl 3 solvent.
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Perform automated or manual gradient shimming (Z1-Z4) until the residual CHCl 3 line width at half-height is <1.0 Hz.
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1 H NMR Acquisition:
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Pulse Sequence: Standard 1D sequence (e.g., Bruker zg30).
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Parameters: 16 scans (NS), 1.0 s relaxation delay (D1), and a spectral width (SW) of 20 ppm.
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13 C{ 1 H} NMR Acquisition:
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Pulse Sequence: Proton-decoupled 1D sequence (e.g., Bruker zgpg30).
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Parameters: 512 to 1024 scans (NS) to overcome the low natural abundance of 13 C.
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Critical Parameter: Set the relaxation delay (D1) to 2.0 seconds minimum . This is required to ensure full longitudinal relaxation ( T1 ) of the unprotonated quaternary carbons (C1, C2, C4, C1', C4'), preventing signal suppression.
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Data Processing:
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Apply a Fourier Transform (FT) and manually phase the spectrum to ensure purely absorptive peak shapes.
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Apply a baseline correction.
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Reference the spectrum: Set TMS to 0.00 ppm, or use the residual solvent peaks (CHCl 3 : 7.26 ppm for 1 H; 77.16 ppm for 13 C).
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Figure 2: Standardized NMR acquisition and processing workflow.
References
- Patent WO2016202253A1.Nrf2 regulators. GlaxoSmithKline Intellectual Property Development Ltd.
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Nicolas, E., et al. (2021). Diastereoselective Copper-Mediated Conjugate Addition of Functionalized Magnesiates for the Preparation of Bisaryl Nrf2 Activators. The Journal of Organic Chemistry.[Link]
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Pretsch, E., et al. (2020). Structure Determination of Organic Compounds. Springer.[Link]
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Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. Wiley.[Link]
